molecular formula C12H18N2O2 B12731204 Miotine, (S)- CAS No. 1070660-29-5

Miotine, (S)-

Katalognummer: B12731204
CAS-Nummer: 1070660-29-5
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: KQOUPMYYRQWZLI-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The preparation of Miotine, (S)- involves the synthesis of its stereoisomers. The process typically starts with the methyl urethane of α-m-hydroxyphenylethyldimethylamine. This compound contains an asymmetric carbon atom, making it capable of resolution into its stereoisomers . The synthetic route involves the reaction of 3-[1-(Dimethylamino)ethyl]phenol with methyl isocyanate under controlled conditions to form Miotine, (S)-. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

Analyse Chemischer Reaktionen

Miotine, (S)- undergoes various chemical reactions, including:

    Oxidation: Miotine, (S)- can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert Miotine, (S)- to its amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Wissenschaftliche Forschungsanwendungen

Miotine, (S)- has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study carbamate chemistry and reaction mechanisms.

    Biology: Investigated for its effects on acetylcholinesterase inhibition and potential neuroprotective properties.

    Medicine: Explored for its therapeutic potential in treating conditions like myasthenia gravis and Alzheimer’s disease due to its ability to enhance cholinergic transmission.

    Industry: Utilized in the development of pesticides and insecticides due to its anticholinesterase activity

Wirkmechanismus

Miotine, (S)- exerts its effects by inhibiting acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, enhancing cholinergic transmission. The molecular targets of Miotine, (S)- include the active site of acetylcholinesterase, where it forms a covalent bond with the serine residue, blocking the enzyme’s activity. This inhibition can affect various pathways involved in neurotransmission and muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Miotine, (S)- is unique compared to other similar compounds due to its lack of a quaternary ammonium group, allowing it to cross the blood-brain barrier. Similar compounds include:

    Neostigmine: Contains a quaternary ammonium group, limiting its ability to cross the blood-brain barrier.

    Physostigmine: Another anticholinesterase inhibitor with a different chemical structure and ability to cross the blood-brain barrier.

    Pyridostigmine: Similar to neostigmine but with a longer duration of action

Miotine, (S)- stands out due to its unique chemical properties and potential for central nervous system effects.

Eigenschaften

CAS-Nummer

1070660-29-5

Molekularformel

C12H18N2O2

Molekulargewicht

222.28 g/mol

IUPAC-Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-methylcarbamate

InChI

InChI=1S/C12H18N2O2/c1-9(14(3)4)10-6-5-7-11(8-10)16-12(15)13-2/h5-9H,1-4H3,(H,13,15)/t9-/m0/s1

InChI-Schlüssel

KQOUPMYYRQWZLI-VIFPVBQESA-N

Isomerische SMILES

C[C@@H](C1=CC(=CC=C1)OC(=O)NC)N(C)C

Kanonische SMILES

CC(C1=CC(=CC=C1)OC(=O)NC)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.